molecular formula C13H14F3N3O3 B2766481 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 1795297-87-8

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2766481
CAS No.: 1795297-87-8
M. Wt: 317.268
InChI Key: LKSIHJMSAAEBPI-UHFFFAOYSA-N
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Description

The compound “N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-oxoimidazolidine-1-carboxamide” is a complex organic molecule. It contains a trifluoromethyl group attached to a phenyl ring, an imidazolidine ring (a five-membered ring with two nitrogen atoms), and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group could introduce electron-withdrawing effects, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the trifluoromethyl group could potentially undergo reactions with nucleophiles . The imidazolidine ring could potentially participate in ring-opening reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could influence its polarity, solubility, and stability .

Scientific Research Applications

Synthesis and Chemical Properties

A study by Kukharev et al. (2010) discusses the synthesis of compounds possessing a 2-oxoimidazolidine ring, which exhibits different kinds of biological activity. They synthesized previously unknown vinyloxy derivatives of N-(2-hydroxypropyl)-1,3-imidazolidin-2-one, aiming to extend the series of potential biologically active compounds (Kukharev et al., 2010).

Antitumor Applications

Research by Stevens et al. (1984) explored the synthesis and chemistry of novel broad-spectrum antitumor agents, such as 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one. This compound has shown curative activity against leukemia and may act as a prodrug modification, highlighting its potential in cancer treatment (Stevens et al., 1984).

Antibacterial and Antifungal Agents

A series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides were synthesized by Desai et al. (2011) and screened for in vitro antibacterial and antifungal activities. These compounds displayed varying degrees of activity against pathogens such as Escherichia coli and Staphylococcus aureus, showcasing their potential as antimicrobial agents (Desai et al., 2011).

Anticancer Activity

Gaber et al. (2021) aimed to produce new derivatives of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and test their anticancer effect against the breast cancer MCF-7 cell line. Compounds such as 7b, 7c, 8a, 8b, and 8c showed significant anticancer activity, underscoring the importance of chemical synthesis in developing new therapeutic agents (Gaber et al., 2021).

Future Directions

The future research directions for this compound could include exploring its potential uses, studying its reactivity, and developing methods for its synthesis .

Properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O3/c14-13(15,16)9-3-1-8(2-4-9)10(20)7-18-12(22)19-6-5-17-11(19)21/h1-4,10,20H,5-7H2,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSIHJMSAAEBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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